molecular formula C7H17O3P B105383 Diethyl propylphosphonate CAS No. 18812-51-6

Diethyl propylphosphonate

Cat. No. B105383
CAS RN: 18812-51-6
M. Wt: 180.18 g/mol
InChI Key: RUIKOPXSCCGLOM-UHFFFAOYSA-N
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Description

Diethyl propylphosphonate (DEP) is a phosphonate ester of diethyl alcohol and propylphosphonic acid. It is a colorless liquid that has a wide range of uses in industrial and scientific applications. DEP is used as an intermediate in the synthesis of other compounds, as a corrosion inhibitor, and as a flame retardant. It is also used as a reagent in various biochemical and physiological experiments. The synthesis and mechanism of action, as well as the biochemical and physiological effects of DEP, are discussed in

Scientific Research Applications

Antimalarial Potential

Diethyl propylphosphonate derivatives have been evaluated for their antimalarial potential. Studies conducted on alpha-halogenated analogues of 3-(acetylhydroxyamino)propylphosphonic acid, synthesized from diethyl but-3-enylphosphonate, demonstrated significant in vitro and in vivo potency against Plasmodium falciparum and in the P. berghei mouse model, surpassing reference compounds in efficacy (Verbrugghen, Cos, Maes, & van Calenbergh, 2010).

Synthesis of Propylphosphonic Anhydride

Research highlights the synthesis of propylphosphonic anhydride (T3P®), a significant coupling and dehydrating agent used in various chemical transformations, from commercially available diethyl phosphonate. An efficient method yielded pure T3P® with a 51% overall yield in four steps (Pizova & Bobál, 2015).

Corrosion Inhibition

This compound derivatives have been studied as corrosion inhibitors for mild steel in acidic environments, such as hydrochloric acid. These α-aminophosphonates demonstrated high inhibition efficiency, with one compound achieving up to 96.90% efficiency. Theoretical studies corroborated the experimental findings, indicating their efficacy as mixed-type inhibitors, primarily functioning as cathodic inhibitors (Gupta et al., 2017).

Anticorrosion Properties in Steel

Other studies on diethyl (phenylamino) methyl phosphonate derivatives have explored their anticorrosion properties for carbon steel in acidic media. Experimental methods like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) were used alongside theoretical approaches to demonstrate their effectiveness as corrosion inhibitors (Moumeni et al., 2020).

Future Directions

Phosphonates have garnered considerable attention for years owing to both their singular biological properties and their synthetic potential . New structures include 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines or so-called “open-ring” derivatives, acyclic nucleoside phosphonates with 5-azacytosine as a base moiety, side-chain fluorinated ANPs, aza/deazapurine ANPs . When transformed into an appropriate prodrug by derivatizing their charged functionalities, all these compounds show promising potential to become drug candidates for the treatment of viral infections .

Mechanism of Action

Target of Action

Diethyl propylphosphonate is a type of phosphonate, a class of compounds that typically inhibit enzymes utilizing phosphates as substrates Phosphonates in general have been known to target enzymes likeDiacylglycerol acyltransferase/mycolyltransferase Ag85C and Cholinesterase .

Mode of Action

Phosphonates, including this compound, bear a phosphonate group (–P(O)(OH)2) attached directly to the molecule via a P-C bond, serving as non-hydrolyzable phosphate mimics . They interact with their targets by mimicking the substrate of the enzyme, thereby inhibiting the enzyme’s activity .

Biochemical Pathways

Phosphonates are known to mimic phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This suggests that this compound could impact a variety of biochemical pathways involving phosphate-utilizing enzymes.

Pharmacokinetics

Phosphonates are generally nonvolatile solids that are poorly soluble in organic solvents, but soluble in water and common alcohols . This suggests that the bioavailability of this compound could be influenced by these properties.

Result of Action

Given that phosphonates typically inhibit enzymes utilizing phosphates as substrates , it can be inferred that this compound may lead to the inhibition of such enzymes, potentially impacting various cellular processes.

Action Environment

As a phosphonate, its stability and efficacy could potentially be influenced by factors such as ph and the presence of other ions in the environment .

properties

IUPAC Name

1-diethoxyphosphorylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17O3P/c1-4-7-11(8,9-5-2)10-6-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIKOPXSCCGLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172161
Record name Diethyl propanephosphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18812-51-6
Record name Diethyl propylphosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18812-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl propanephosphonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl propanephosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonic acid, P-propyl-, diethyl ester
Source European Chemicals Agency (ECHA)
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Record name Diethyl (1-propyl)phosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantages of using the described method for diethyl propylphosphonate synthesis over the traditional Arbuzov reaction?

A1: The research highlights two key advantages of the proposed Wolff-Kishner-like reduction method over the traditional Arbuzov reaction for this compound synthesis []:

    Q2: How is this compound used for potential uranium extraction from high-level liquid wastes?

    A2: this compound is incorporated as a ligand within a conjugated microporous polymer (CMP) framework, denoted as CMP-EP []. This material exhibits a high affinity and selectivity for uranium(VI) ions, effectively binding them from solutions with high acidity (6 M HNO3) – a characteristic of high-level liquid wastes. The phosphonate groups (PO) within the CMP-EP are thought to be the primary binding sites for the uranyl ions, forming complexes such as UO2(NO3)2 [].

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